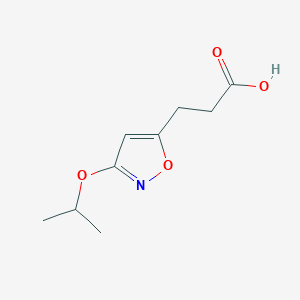

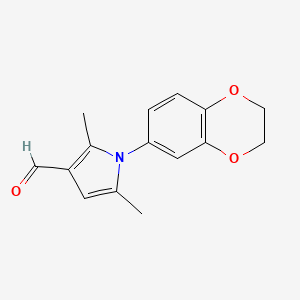

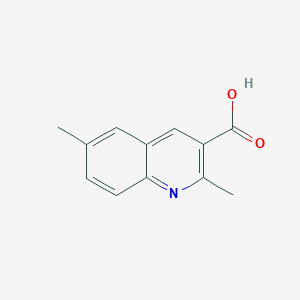

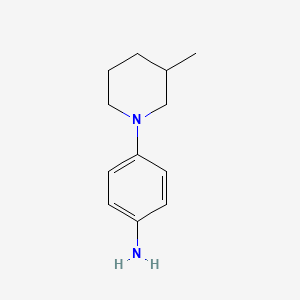

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

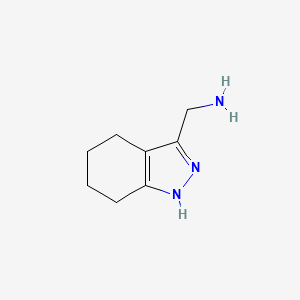

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde is a useful research compound. Its molecular formula is C15H15NO3 and its molecular weight is 257.28 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Medicinal Chemistry

The compound has been explored as a key intermediate in the synthesis of pyridyl analogues of 2,3-dihydro-1,4-benzodioxin-6-carbaldehyde, which are crucial for antibacterial medicinal chemistry programs. These synthetic routes, starting from kojic acid, have enabled the production of multigram quantities of each aldehyde, showcasing the compound's significance in the development of new antibacterial agents (Barfoot et al., 2010).

Antiviral Activity

Research involving alkaloids from the mangrove-derived actinomycete Jishengella endophytica 161111 identified compounds related to 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde. These studies found that certain compounds exhibited activity against the influenza A virus subtype H1N1, indicating the potential of this chemical scaffold for developing new antiviral drugs (Wang et al., 2014).

Molecular and Structural Chemistry

The compound's derivatives have been synthesized and analyzed for their unique properties and potential applications. For instance, unsubstituted quinoidal pyrrole and its reactions with oxygen, charge transfer, and palladium(II) complexes via DDQ oxidation have been studied to understand the compound's chemical behavior and potential in creating new materials with specific electronic properties (Ghorai & Mani, 2014).

Antimicrobial Evaluation

Novel 1,5-benzodiazepine derivatives derived from pyrrolyl chalcones have been synthesized and evaluated for their antimicrobial activity. This research underscores the compound's utility in generating new antimicrobials, highlighting its role in addressing resistance to existing antibiotics (Kumar et al., 2022).

Reaction Mechanisms and Complex Formation

Studies on the compound and its derivatives have also delved into reaction mechanisms and complex formation. For example, the reaction of 2-chlorocyclohepta(b)pyrrole-3-carbaldehyde with o-phenylenediamine has been explored, revealing insights into the compound's reactivity and potential for creating complex heterocyclic structures (Abe & Emoto, 1990).

Mechanism of Action

Target of Action

It’s under investigation in a clinical trial for its efficacy and safety in male subjects with androgenetic alopecia . This suggests that the compound may interact with targets related to hair growth and follicle development.

Mode of Action

Based on its structural similarity to other benzodioxane derivatives, it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces .

Biochemical Pathways

Given its potential role in treating androgenetic alopecia, it may influence pathways related to hair follicle cycle regulation, such as the wnt/β-catenin signaling pathway .

Result of Action

If it is indeed effective in treating androgenetic alopecia, it may help to promote hair growth or prevent hair loss by modulating the activity of specific targets within hair follicles .

Safety and Hazards

Biochemical Analysis

Biochemical Properties

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within the cell . The nature of these interactions often involves binding to the active sites of enzymes, leading to inhibition or modulation of their activity.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to alter the expression of genes involved in oxidative stress response, thereby impacting the cell’s ability to manage reactive oxygen species. Additionally, it affects cellular metabolism by inhibiting key metabolic enzymes, leading to changes in metabolite levels and energy production.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules . It can inhibit or activate enzymes by binding to their active sites, leading to changes in their conformation and activity. Furthermore, it can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of target genes.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied extensively . Over time, the stability and degradation of the compound can affect its efficacy and impact on cellular function. Long-term studies have shown that prolonged exposure to the compound can lead to significant changes in cellular processes, including alterations in cell growth and viability.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages . At low doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity or improved stress response. At high doses, it can cause toxic or adverse effects, including cellular damage and impaired organ function. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.

Metabolic Pathways

This compound is involved in several metabolic pathways . It interacts with enzymes and cofactors that play crucial roles in these pathways, affecting metabolic flux and metabolite levels. For instance, it can inhibit enzymes involved in the glycolytic pathway, leading to reduced glucose metabolism and altered energy production.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the localization and accumulation of the compound within different cellular compartments. The compound’s distribution can influence its overall efficacy and impact on cellular function.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function . It is directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect the compound’s ability to interact with its target biomolecules and exert its biochemical effects.

Properties

IUPAC Name |

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,5-dimethylpyrrole-3-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO3/c1-10-7-12(9-17)11(2)16(10)13-3-4-14-15(8-13)19-6-5-18-14/h3-4,7-9H,5-6H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGVJGSGMITZAIX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N1C2=CC3=C(C=C2)OCCO3)C)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(6-tert-Butyl-3-oxo-2,3-dihydro-benzo[1,4]oxazin-4-yl)-acetic acid](/img/structure/B1307033.png)

![(6-Oxo-8,10a-epoxy-3,4,7,8,10a,10b-hexahydro-2H,-6aH-[1,3]oxazino[2,3-a]isoindol)-7-carboxylic acid](/img/structure/B1307054.png)